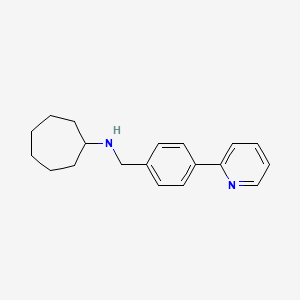

Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine

描述

Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine (CAS 179055-74-4) is a secondary amine featuring a cycloheptyl group attached to a benzyl moiety substituted with a pyridin-2-yl ring at the para position. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 280.41 g/mol . This compound is of interest in materials science, particularly as a hardener in epoxy resins, where amine structure critically influences mechanical and adhesive properties .

属性

IUPAC Name |

N-[(4-pyridin-2-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-4-8-18(7-3-1)21-15-16-10-12-17(13-11-16)19-9-5-6-14-20-19/h5-6,9-14,18,21H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSIKQKWPREYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine typically involves the following steps:

-

Formation of the Benzylamine Intermediate:

Starting Materials: 4-bromobenzylamine and 2-pyridineboronic acid.

Reaction Conditions: The Suzuki coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Product: 4-(pyridin-2-yl)benzylamine.

-

Cycloheptylation:

Starting Materials: 4-(pyridin-2-yl)benzylamine and cycloheptyl bromide.

Reaction Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.

Product: this compound.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.

Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Substitution: The benzylamine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Imines or amides.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitro-substituted benzylamines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of Cycloheptyl-(4-pyridin-2-yl-benzyl)-amine depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Chemical Reactivity: The presence of the pyridine and benzylamine moieties allows for various chemical interactions, including coordination with metal ions and participation in redox reactions.

相似化合物的比较

Comparison with Structural Analogs

Key Structural Variations

The following compounds share the cycloheptyl-benzyl-amine backbone but differ in substituents on the benzyl ring, leading to distinct physicochemical and functional properties:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- This compound : The pyridine ring confers moderate polarity (logP ~2.5 estimated) and basicity (pKa ~5.5 for pyridinic nitrogen). Its cycloheptyl group increases hydrophobicity compared to smaller cycloalkyl analogs.

- N-(4-Nitrobenzyl)cycloheptanamine : The nitro group reduces basicity (pKa ~3.8) and increases density (1.11 g/cm³) due to electron withdrawal. Boiling point (392.1°C) is higher than pyridine analogs, likely due to stronger dipole interactions.

- Triazole and Pyrazole Derivatives : Triazole-containing analogs exhibit higher molecular weights and polarity, enhancing solubility in polar solvents. Pyrazole derivatives with methyl groups (e.g., 1-methyl-pyrazol-3-yl) show steric effects that may reduce reactivity in epoxy crosslinking.

Functional Performance in Epoxy Systems

Evidence from Chemical Structure Evaluations of Amine Hardeners () highlights critical structural parameters influencing wet adhesion:

- Heavy Atom Count : Higher values (e.g., triazole analogs with 18 heavy atoms vs. pyridine’s 19) correlate with improved wet strength due to increased van der Waals interactions.

- Nitrogen/Oxygen Content : Pyridine and triazole derivatives have higher N-content, promoting hydrogen bonding with epoxy matrices.

- Ring Structures : Multiple rings (e.g., pyridine + benzene in the target compound) enhance rigidity and reduce water absorption, critical for marine applications.

Machine learning models (LASSO regression) predict that this compound’s combination of 2 rings, 19 heavy atoms, and 6 single bonds would yield ~85% retention of wet adhesion strength in epoxy systems, outperforming nitro- or pyrrole-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。